molecular formula C9H15NO3 B15302194 4-Carbamoylcycloheptane-1-carboxylic acid

4-Carbamoylcycloheptane-1-carboxylic acid

Cat. No.: B15302194
M. Wt: 185.22 g/mol
InChI Key: QQJCSDFSEAHBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Carbamoylcycloheptane-1-carboxylic acid is an organic compound characterized by a seven-membered cycloheptane ring with a carboxylic acid and a carbamoyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoylcycloheptane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the carboxylic acid and carbamoyl groups. For example, starting from a cycloheptene derivative, oxidation and subsequent amide formation can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Carbamoylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Carbamoylcycloheptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Carbamoylcycloheptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cycloheptane-1-carboxylic acid: Lacks the carbamoyl group, making it less versatile in certain reactions.

    Cyclohexanecarboxylic acid: A six-membered ring analog with different chemical properties.

    Cyclooctanecarboxylic acid: An eight-membered ring analog with distinct reactivity.

Uniqueness

4-Carbamoylcycloheptane-1-carboxylic acid is unique due to its combination of a seven-membered ring with both carboxylic acid and carbamoyl functional groups. This structure provides a balance of stability and reactivity, making it valuable for various synthetic and research applications .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

4-carbamoylcycloheptane-1-carboxylic acid

InChI

InChI=1S/C9H15NO3/c10-8(11)6-2-1-3-7(5-4-6)9(12)13/h6-7H,1-5H2,(H2,10,11)(H,12,13)

InChI Key

QQJCSDFSEAHBBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC(C1)C(=O)O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.